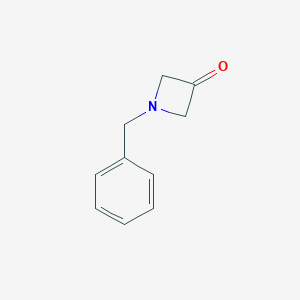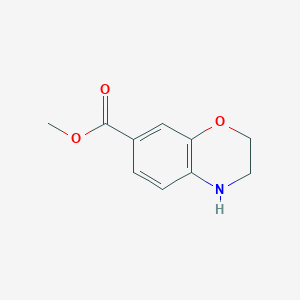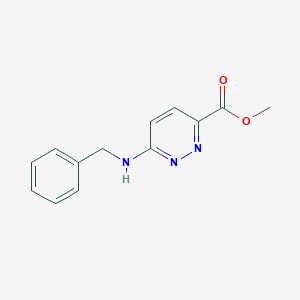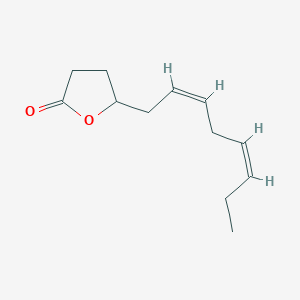
3-Fluoro-1,2-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-1,2-dihydronaphthalene, also known as 3-fluoroindan, is a fluorinated organic compound with a naphthalene backbone. It has gained significant attention in the field of organic synthesis due to its unique properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical biology.
Mecanismo De Acción
The mechanism of action of 3-fluoro-1,2-dihydronaphthalene is not well understood. However, it is believed to act as a nucleophile in various reactions, due to the electron-withdrawing effect of the fluorine atom. It has also been shown to interact with proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-1,2-dihydronaphthalene are largely unknown. However, it has been shown to have low toxicity in animal studies, suggesting its potential for use in pharmaceuticals and other applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-fluoro-1,2-dihydronaphthalene is its ease of synthesis and availability. It is also a versatile building block for the synthesis of a variety of biologically active compounds. However, its fluorinated nature can make it difficult to handle in certain reactions, and its reactivity can be affected by the presence of other functional groups.
Direcciones Futuras
There are many potential future directions for the study of 3-fluoro-1,2-dihydronaphthalene. One area of interest is the development of new synthetic methods for its production, with improved yields and selectivity. Another area of interest is the study of its interactions with proteins and enzymes, with the goal of identifying new drug targets and developing new therapeutics. Additionally, the use of 3-fluoro-1,2-dihydronaphthalene in materials science and chemical biology is an area of ongoing research, with the potential for many new applications.
Métodos De Síntesis
The synthesis of 3-fluoro-1,2-dihydronaphthalene involves the reaction of 1,2-dihydronaphthalene with a fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction can be carried out in various solvents, including dichloromethane, acetonitrile, and toluene, under mild reaction conditions. The yield of the reaction can be improved by using a Lewis acid catalyst, such as BF3·Et2O or AlCl3. The synthesis of 3-fluoro-1,2-dihydronaphthalene is a relatively simple and efficient process, making it a promising candidate for large-scale production.
Aplicaciones Científicas De Investigación
3-Fluoro-1,2-dihydronaphthalene has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as a building block for the synthesis of biologically active compounds, including antipsychotics, antidepressants, and anti-inflammatory agents. In the field of materials science, it has been used as a precursor for the synthesis of fluorescent dyes and polymers. In chemical biology, it has been used as a tool for the study of protein-ligand interactions and enzyme mechanisms.
Propiedades
Número CAS |
144951-47-3 |
|---|---|
Nombre del producto |
3-Fluoro-1,2-dihydronaphthalene |
Fórmula molecular |
C10H9F |
Peso molecular |
148.18 g/mol |
Nombre IUPAC |
3-fluoro-1,2-dihydronaphthalene |
InChI |
InChI=1S/C10H9F/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2 |
Clave InChI |
RKYVANDSHJQYMB-UHFFFAOYSA-N |
SMILES |
C1CC(=CC2=CC=CC=C21)F |
SMILES canónico |
C1CC(=CC2=CC=CC=C21)F |
Sinónimos |
Naphthalene, 3-fluoro-1,2-dihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-methylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B115038.png)

![[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate](/img/structure/B115041.png)

![5'-Hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one](/img/structure/B115046.png)

![4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one](/img/structure/B115048.png)
